molecular formula C7H5Br2NO2 B1600437 1-(Dibromomethyl)-2-nitrobenzene CAS No. 65962-15-4

1-(Dibromomethyl)-2-nitrobenzene

Cat. No.: B1600437
CAS No.: 65962-15-4
M. Wt: 294.93 g/mol
InChI Key: HETXONIWLNSRGY-UHFFFAOYSA-N
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Description

1-(Dibromomethyl)-2-nitrobenzene is an organic compound characterized by the presence of a dibromomethyl group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dibromomethyl)-2-nitrobenzene can be synthesized through the bromination of 2-nitrotoluene. The process involves the following steps:

    Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrotoluene.

    Bromination: 2-nitrotoluene is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at a controlled temperature to ensure selective bromination at the benzylic position, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and distillation, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibromomethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The dibromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzene derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, where the dibromomethyl group is oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid is used under mild conditions.

    Oxidation: Potassium permanganate in an alkaline medium is used for oxidation reactions.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Reduction: 1-(Aminomethyl)-2-nitrobenzene.

    Oxidation: 1-(Carboxymethyl)-2-nitrobenzene.

Scientific Research Applications

1-(Dibromomethyl)-2-nitrobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.

    Medicinal Chemistry: Research is ongoing to explore its potential as a building block for the synthesis of biologically active compounds with antimicrobial and anticancer properties.

    Environmental Chemistry: It is studied for its potential use in the degradation of environmental pollutants through advanced oxidation processes.

Mechanism of Action

The mechanism of action of 1-(Dibromomethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the dibromomethyl group, facilitating various substitution reactions. The compound’s reactivity is also influenced by the resonance stabilization provided by the benzene ring.

Comparison with Similar Compounds

    1-(Bromomethyl)-2-nitrobenzene: Similar structure but with only one bromine atom in the methyl group.

    2-Nitrobenzyl Bromide: Contains a nitro group and a bromomethyl group attached to the benzene ring.

    1-(Dichloromethyl)-2-nitrobenzene: Similar structure but with chlorine atoms instead of bromine.

Uniqueness: 1-(Dibromomethyl)-2-nitrobenzene is unique due to the presence of two bromine atoms in the methyl group, which significantly enhances its reactivity compared to similar compounds with fewer halogen atoms. This increased reactivity makes it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

1-(dibromomethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETXONIWLNSRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454014
Record name 3-Nitro-o-dibromomethyl benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65962-15-4
Record name 1-(Dibromomethyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65962-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-o-dibromomethyl benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-(dibromomethyl)-2-nitro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A forced circulation apparatus is charged with a solution of 274 g (2 moles) of o-nitrotoluene in 3000 g (about 2 liters) of carbon tetrachloride and also with an aqueous solution containing 500 ml of water, 453 g (4.4 moles) of sodium bromide and 10 g of disodium hydrogen phosphate (0.08 mole). The mixture is circulated around a 150 watt sodium high-pressure lamp and heated to reflux. Under reflux and irradiation, 340 g (4.8 moles) of chlorine gas are introduced and simultaneously the pH value is kept constantly at 6 to 6.5 by the dropwise addition of aqueous sodium hydroxide solution. The chlorine gas must be introduced at such a rate that the bromine set free is always just consumed. In the course of about 6 hours the addition of chlorine is complete and virtually the entire amount has been reacted to o-nitrotoluene. After cooling, the phases are separated and the carbon tetrachloride phase is concentrated, affording 570 g of o-nitrobenzal bromide (content 99%).
Quantity
453 g
Type
reactant
Reaction Step One
Name
disodium hydrogen phosphate
Quantity
10 g
Type
catalyst
Reaction Step One
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Quantity
500 mL
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solvent
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274 g
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reactant
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2 L
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
340 g
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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